molecular formula C22H30O3S B11929291 (7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

Cat. No.: B11929291
M. Wt: 374.5 g/mol
InChI Key: NZCDWYJROUPYPT-BIPXHUIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thiospironolactone involves the deacetylation of spironolactone. This process typically includes the use of reagents such as sodium hydroxide or other strong bases under controlled conditions to remove the acetyl group from spironolactone, resulting in the formation of 7alpha-Thiospironolactone .

Industrial Production Methods: Industrial production of 7alpha-Thiospironolactone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: 7alpha-Thiospironolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7alpha-Thiospironolactone has a wide range of applications in scientific research:

Mechanism of Action

7alpha-Thiospironolactone exerts its effects by binding to mineralocorticoid and androgen receptors, thereby inhibiting their activity. This leads to a decrease in sodium reabsorption and an increase in potassium retention in the kidneys. The compound also inhibits the enzyme 17alpha-hydroxylase, which plays a role in steroidogenesis, leading to reduced production of androgens and mineralocorticoids .

Comparison with Similar Compounds

    7alpha-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogen properties.

    Canrenone: A major active metabolite of spironolactone with a longer half-life and similar pharmacological effects.

    6beta-Hydroxy-7alpha-thiomethylspironolactone: A hydroxylated derivative with comparable activity .

Uniqueness: 7alpha-Thiospironolactone is unique due to its specific binding affinity and inhibitory effects on 17alpha-hydroxylase, making it a valuable compound for studying the inhibition of steroidogenesis and its therapeutic potential in related disorders .

Properties

Molecular Formula

C22H30O3S

Molecular Weight

374.5 g/mol

IUPAC Name

(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15-,16-,17+,19+,20+,21+,22+/m0/s1

InChI Key

NZCDWYJROUPYPT-BIPXHUIRSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S

Origin of Product

United States

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